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Compound of Interest

Compound Name: Lometrexol

Cat. No.: B1675047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trial results for

Lometrexol, an antipurine antifolate agent. The document synthesizes publicly available data

on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve

as a resource for researchers and professionals involved in the development of novel cancer

therapeutics.

Core Data Presentation
The following tables summarize the quantitative data extracted from early-phase clinical trials

of Lometrexol. These trials primarily focused on dose-escalation and the determination of the

maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate

toxicity.

Table 1: Pharmacokinetic Parameters of Lometrexol in
Patients with Folic Acid Supplementation
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Parameter Value Study Population Citation

Plasma Half-Life (t½)

t½α 19 ± 7 min

17 patients (32

courses) in a Phase I

study

[1][2]

t½β 256 ± 96 min

17 patients (32

courses) in a Phase I

study

[1][2]

t½γ (where

measurable)
1170 ± 435 min

17 patients (32

courses) in a Phase I

study

[1]

Plasma Protein

Binding
78 ± 3% 17 patients

Volume of Distribution

(Vd)
4.7 - 15.8 L/m² 17 patients

Renal Elimination

Within 6 hours
56 ± 17% of

administered dose

19 patients (21

courses)

Within 24 hours
85 ± 16% of

administered dose

19 patients (21

courses)

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum
Tolerated Dose (MTD) in Phase I Trials
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Dosing
Regimen

Folic
Acid/Folinic
Acid
Rescue

Dose-
Limiting
Toxicities

MTD
Number of
Patients

Citation

Daily for 3

consecutive

days,

repeated

every 4

weeks

None initially

Cumulative

early

stomatitis,

delayed

thrombocytop

enia

4 mg/m²/day

(Total dose:

12 mg/m²)

60

Single dose

on day 1,

repeated

every 4

weeks

Oral folinic

acid (15 mg

4x/day, days

3-5)

Anemia

60 mg/m²

(when rescue

on days 7-9)

60

Weekly i.v.

infusion for 8

weeks

Daily oral

folic acid (3

mg/m²)

Thrombocyto

penia,

mucositis

Not reached,

recommende

d Phase II

dose

established

18

Table 3: Preliminary Efficacy in a Weekly Lometrexol
with Folic Acid Supplementation Study

Tumor Type Response Number of Patients Citation

Melanoma Partial Response 1

Melanoma Stable Disease 2

Renal Cell Carcinoma Stable Disease 1

Note: Extensive Phase II trial data with comprehensive efficacy results across various cancer

types are not widely available in the public domain based on the conducted literature search.
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Experimental Protocols
The following is a detailed methodology for a representative Phase I clinical trial of Lometrexol
administered with oral folic acid supplementation, synthesized from published study protocols.

Study Objective: To determine the maximum tolerated dose (MTD) and characterize the safety

profile and pharmacokinetics of Lometrexol administered intravenously on a weekly schedule

with daily oral folic acid supplementation in patients with advanced solid tumors.

Patient Population:

Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or

metastatic solid tumors for which standard therapy does not exist or has proven ineffective.

Age ≥ 18 years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

Adequate organ function (hematological, renal, and hepatic).

Exclusion Criteria: Prior treatment with Lometrexol. Major surgery within 4 weeks prior to

study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS)

metastases.

Treatment Plan:

Folic Acid Supplementation: Patients received daily oral folic acid (e.g., 3 mg/m²) starting 7

days prior to the first Lometrexol administration and continuing for 7 days after the last

dose.

Lometrexol Administration: Lometrexol was administered as a short intravenous infusion

(e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients

at predefined dose levels.

Dose Escalation: A standard 3+3 dose escalation design was typically employed. Dose

levels of Lometrexol were escalated in subsequent cohorts of patients until dose-limiting

toxicities were observed.

Assessments:
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Safety and Toxicity: Patients were monitored for adverse events at each visit. Toxicities were

graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often

including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.

Pharmacokinetics: Plasma samples were collected at predefined time points after

Lometrexol administration to determine pharmacokinetic parameters such as Cmax, AUC,

half-life, and clearance.

Tumor Response: Tumor assessments were performed at baseline and at specified intervals

(e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria

in Solid Tumors (RECIST).

Signaling Pathways and Experimental Workflows
Signaling Pathway of Lometrexol's Mechanism of Action
Lometrexol is an antifolate that specifically inhibits glycinamide ribonucleotide

formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This

inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA

synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer

cells.

Lometrexol inhibits GARFT, blocking a key step in purine synthesis.
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Caption: Lometrexol's inhibition of GARFT in the de novo purine synthesis pathway.
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Experimental Workflow of a Lometrexol Phase I Clinical
Trial
The following diagram illustrates a typical workflow for a Phase I clinical trial of Lometrexol,
from patient recruitment to data analysis.
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Workflow of a Phase I dose-escalation trial of Lometrexol.
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Caption: A representative workflow for a Phase I clinical trial of Lometrexol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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